molecular formula C18H28IN3O B14000368 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol CAS No. 7402-31-5

8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol

Cat. No.: B14000368
CAS No.: 7402-31-5
M. Wt: 429.3 g/mol
InChI Key: RRCPVVKGUGREIS-UHFFFAOYSA-N
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Description

8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is a synthetic compound belonging to the class of quinolinamines. Quinolinamines are known for their broad-spectrum biological activities, including antimalarial, antileishmanial, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol typically involves multiple steps. One common method includes the alkylation of 8-nitroquinoline derivatives followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as silver or palladium, and reagents like ammonium persulfate in solvents such as acetonitrile and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield various amine derivatives .

Scientific Research Applications

8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and biological activities compared to other quinolinamines . Its potential broad-spectrum activity against various pathogens makes it a promising candidate for further research and development.

Properties

CAS No.

7402-31-5

Molecular Formula

C18H28IN3O

Molecular Weight

429.3 g/mol

IUPAC Name

8-[5-(diethylamino)pentan-2-ylamino]quinolin-6-ol;hydroiodide

InChI

InChI=1S/C18H27N3O.HI/c1-4-21(5-2)11-7-8-14(3)20-17-13-16(22)12-15-9-6-10-19-18(15)17;/h6,9-10,12-14,20,22H,4-5,7-8,11H2,1-3H3;1H

InChI Key

RRCPVVKGUGREIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)O)C=CC=N2.I

Origin of Product

United States

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